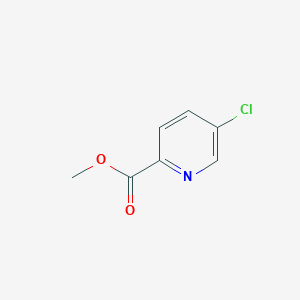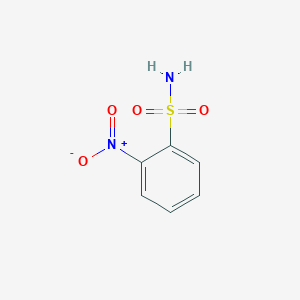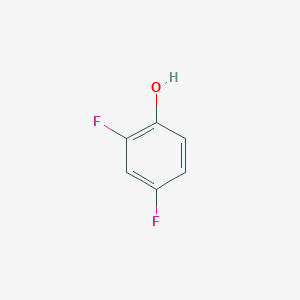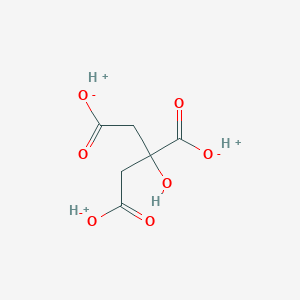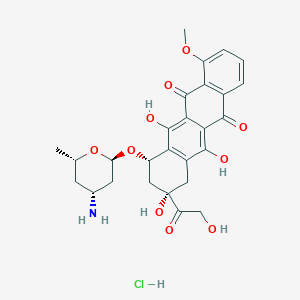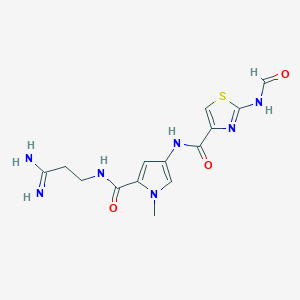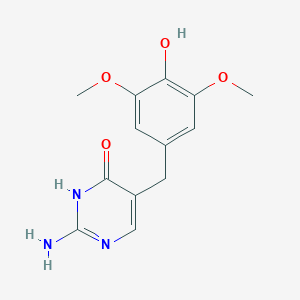
2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves aromatic nucleophilic substitution reactions and protecting group strategies. For instance, ElMarrouni and Heras (2015) utilized the p-benzyloxybenzyloxy group to mask the oxo function of the 4(3H)-pyrimidinone ring, employing an aromatic nucleophilic substitution reaction for the synthesis of new unnatural amino acids (ElMarrouni & Heras, 2015). This method highlights the complex strategies involved in synthesizing specific pyrimidine derivatives.
Molecular Structure Analysis
The structural analysis of pyrimidine derivatives is crucial for understanding their chemical behavior and potential applications. Rajam et al. (2017) discussed the cation tautomerism, twinning, and disorder in different forms of pyrimidine derivatives, showing the importance of molecular recognition processes involving hydrogen bonding (Rajam et al., 2017). Such detailed analyses are vital for the development of pharmaceuticals and other applications.
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrates the potential for creating potent inhibitors for biological targets (Grivsky et al., 1980).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies like the one by Rajam et al. (2017) not only explore the molecular structure but also hint at the physical characteristics that are crucial for the compound's application in various fields (Rajam et al., 2017).
Wissenschaftliche Forschungsanwendungen
Importance of Hybrid Catalysts in Pyrimidine Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, play a crucial role in the synthesis of pyrimidine derivatives, including 5H-pyrano[2,3-d]pyrimidin-4(3H)-ones. These catalysts facilitate a one-pot multicomponent reaction, demonstrating the structural and synthetic versatility of pyrimidine scaffolds in medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications (Parmar, Vala, & Patel, 2023).
Tautomerism and Molecular Interactions
The study of tautomerism in nucleic acid bases, including pyrimidine derivatives, highlights the influence of molecular interactions on the stability and behavior of these compounds in various environments. This research provides insights into the fundamental aspects of molecular structure affecting the biological functions of nucleic acids and related compounds (Person et al., 1989).
Anti-inflammatory and Pharmacological Activities
Pyrimidines exhibit a wide range of pharmacological effects, including anti-inflammatory activities. The synthesis and investigation of pyrimidine derivatives have led to the identification of compounds with potential anti-inflammatory properties, contributing to the development of new therapeutic agents (Rashid et al., 2021).
Antioxidant Properties
Research into the antioxidant properties of pyrimidine derivatives and related compounds has expanded our understanding of their potential in combating oxidative stress-related diseases. This area of study is vital for developing new antioxidants that can be used in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Diverse Biological Activities
Pyrimidines, including the specific derivatives and analogs, have been found to possess a broad spectrum of biological activities. These include antimicrobial, antiviral, anticancer, and anti-inflammatory effects, highlighting their importance as versatile scaffolds in medicinal chemistry for drug discovery (JeelanBasha & Goudgaon, 2021).
Eigenschaften
IUPAC Name |
2-amino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-19-9-4-7(5-10(20-2)11(9)17)3-8-6-15-13(14)16-12(8)18/h4-6,17H,3H2,1-2H3,(H3,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGONLKCVURQKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CN=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

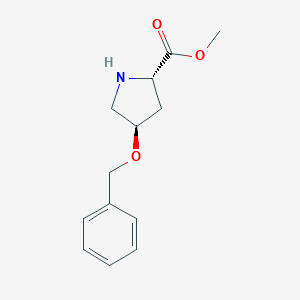
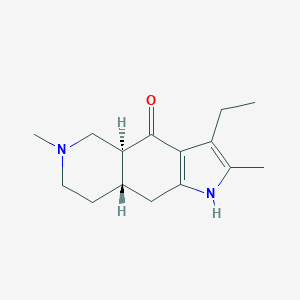

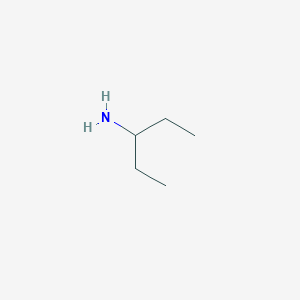
![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)
